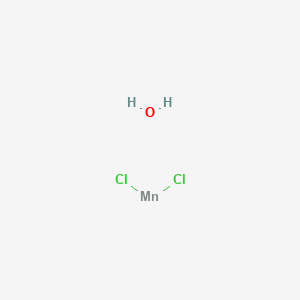

Manganese (II) chloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese (II) chloride hydrate is a useful research compound. Its molecular formula is Cl2H2MnO and its molecular weight is 143.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMR Paramagnetic Probing : Manganese(II) ions are used as paramagnetic probes for investigating aqueous solutions of polyelectrolytes. This technique helps in understanding the binding character of manganese(II) ions with different polymers and can be used to determine the hydration degree of a coordination sphere of the bound probe ions (Amirov et al., 2017).

Solvent Extraction : In hydrometallurgy, manganese(II) is extracted from chloride solutions using a mixture of Cyanex 272 and Cyanex 301. This method is effective in separating manganese(II) from other metals, which is crucial in metallurgical processes (Batchu, Sonu & Lee, 2013).

Lithium-Ion Batteries : Manganese(II) chloride hydrate is used in the hydrothermal synthesis of α-manganese sulfide submicrocrystals. These crystals exhibit promising electrochemical properties, making them attractive as anode materials for lithium-ion batteries (Zhang et al., 2008).

Manganese(II) Complexes with Schiff Bases : Manganese(II) complexes with unsymmetrical sulfur-containing Schiff bases have been synthesized and characterized. These complexes have potential applications in antifungal and antibacterial activities, as well as in studying antifertility effects (Singh, Joshi & Dwivedi, 2004).

Metal Complex Formation at High Temperatures : Manganese(II) chloride complexes have been studied for their stability at high temperatures, which is significant for understanding the transport and deposition chemistry of manganese in geological processes (Suleimenov & Seward, 2000).

Phosphorescent Manganese(II) Complexes : These complexes are emerging as efficient phosphorescent materials with potential applications in organic electroluminescence, information recording, and security protection (Tao, Liu & Wong, 2020).

Detection and Imaging : Manganese(II) enhanced fluorescent nitrogen-doped graphene quantum dots (Mn(II)-NGQDs) are used for bioimaging and detection of Hg2+ ions, showcasing low toxicity and high efficiency in fluorescence live cell imaging (Yang et al., 2018).

Electrodeposition : Manganese coatings are electrodeposited from sulfate solutions, showing potential in microstructure and corrosion resistance applications (Gong & Zangari, 2002).

Properties

IUPAC Name |

dichloromanganese;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRRQHBNBXJZBQ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Mn]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64333-01-3, 20603-88-7, 13446-34-9 |

Source

|

| Record name | Manganese chloride (MnCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.